molecular formula C25H21ClN4O2S2 B2540539 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1037167-85-3

3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

Cat. No. B2540539
CAS RN: 1037167-85-3
M. Wt: 509.04
InChI Key: JXKKQXHOQYNTBE-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Scientific Research Applications

Antitumor and Antibacterial Applications

  • Research indicates that compounds structurally related to 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide have shown potential as antitumor and antibacterial agents. Notably, novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, with structural similarity, have been synthesized and evaluated for their inhibitory effects on thymidylate synthase (TS), indicating their potential in cancer and bacterial treatments (Gangjee et al., 1996).

Synthesis of Novel Compounds

  • Studies have focused on the synthesis of novel compounds using derivatives that are structurally similar to this chemical. For example, the reactions of 2-aminothiobenzamide with isocyanates have been explored, leading to the formation of compounds like 2, 3-dihydro-imidazo[1, 2-c]quinazolin-5(6H)-one, demonstrating the versatility and reactivity of this class of compounds (Shiau et al., 1989).

Enzyme Inhibition for Therapeutic Applications

  • The related compounds have been studied for their enzyme inhibition properties, particularly for their potential as monoamine oxidase (MAO) inhibitors. This suggests a potential application in neurological disorders or as a target for developing new treatments for diseases involving neurotransmitter regulation (Markosyan et al., 2008).

Future Directions

The future directions in the research of such compounds could involve exploring their potential applications in medicinal chemistry and organic synthesis, given the value of imidazo[1,2-a]pyridines in these fields .

properties

IUPAC Name

3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O2S2/c26-17-6-3-5-16(13-17)15-34-25-29-20-9-2-1-8-19(20)23-28-21(24(32)30(23)25)10-11-22(31)27-14-18-7-4-12-33-18/h1-9,12-13,21H,10-11,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKKQXHOQYNTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)Cl)CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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